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Compound of Interest

Compound Name: Lanthanum--nickel (2/7)

Cat. No.: B15484396 Get Quote

This technical guide provides an in-depth overview of the thermodynamic properties associated

with the formation of the intermetallic compound La2Ni7. The content is tailored for

researchers, scientists, and professionals in drug development who require a thorough

understanding of the material's stability and energetics. This document summarizes key

quantitative data, details experimental and computational methodologies, and visualizes the

workflow for determining these properties.

Thermodynamic Data for La2Ni7 Formation
The thermodynamic stability of an intermetallic compound is fundamentally described by its

standard enthalpy of formation (ΔHf°), standard entropy of formation (ΔSf°), and standard

Gibbs free energy of formation (ΔGf°). These values dictate the spontaneity of the compound's

formation from its constituent elements and its stability relative to other phases.

The formation of La2Ni7 from its pure elements can be represented by the following reaction:

2 La (s) + 7 Ni (s) → La2Ni7 (s)

Quantitative thermodynamic data for this reaction, obtained from computational and assessed

sources, are summarized below.

Table 1: Calculated Enthalpy of Formation for La2Ni7

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15484396?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15484396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Method

Enthalpy of
Formation
(ΔHf°) per
mole of atoms
(kJ/mol)

Enthalpy of
Formation
(ΔHf°) per
mole of
formula unit
(kJ/mol)

Reference

La2Ni7

Density

Functional

Theory (DFT)

-33.0 -297.0

[Calculations by

Paul-Boncour et

al. (2020)]

Table 2: Assessed Thermodynamic Properties of La2Ni7 Formation at 298.15 K from

CALPHAD

Property Symbol
Value per mole of
formula unit

Units

Enthalpy of Formation ΔHf° -295,380 J/mol

Entropy of Formation ΔSf° -10.85 J/(mol·K)

Gibbs Free Energy of

Formation
ΔGf° -292,145 J/mol

Note: The values in Table 2 are derived from the Gibbs energy function for the La2Ni7 phase

as determined through the CALPHAD (Calculation of Phase Diagrams) method, which provides

a self-consistent thermodynamic database for the La-Ni system.[1]

Experimental and Computational Methodologies
The determination of thermodynamic properties for intermetallic compounds like La2Ni7

involves a combination of experimental techniques and computational modeling.

Experimental Protocols
1. Calorimetry
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Calorimetry is the primary experimental method for directly measuring the enthalpy of

formation.[2]

Direct Reaction Calorimetry:

Principle: This method measures the heat released or absorbed during the direct synthesis

of the compound from its constituent elements inside a high-temperature calorimeter.[2]

Methodology:

High-purity lanthanum and nickel powders are precisely weighed in the stoichiometric

ratio (2:7) and thoroughly mixed.

The mixture is pressed into a pellet.

The pellet is dropped from room temperature into the calorimeter, which is held at a high

temperature (e.g., 1473 K) sufficient to initiate and complete the formation reaction.

The heat effect of the reaction is measured.

A separate experiment is conducted to measure the heat content of the formed La2Ni7

compound by dropping it from room temperature to the calorimeter temperature.

The standard enthalpy of formation at 298.15 K is calculated by subtracting the heat

content of the product from the heat of the formation reaction, according to Hess's law.

[3]

Solution Calorimetry:

Principle: This technique involves dissolving the intermetallic compound and its pure

constituent elements in a suitable solvent (e.g., a molten metal like aluminum or tin) and

measuring the respective heats of solution.[4][5]

Methodology:

Three separate experiments are performed:
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Dissolving a known mass of La2Ni7 in the molten solvent and measuring the heat of

solution (ΔHsol, La2Ni7).

Dissolving a stoichiometric amount of pure lanthanum (2 moles) in the same solvent

and measuring its heat of solution (ΔHsol, La).

Dissolving a stoichiometric amount of pure nickel (7 moles) in the same solvent and

measuring its heat of solution (ΔHsol, Ni).

The enthalpy of formation is then calculated using the following thermochemical cycle:

ΔHf°(La2Ni7) = (2 * ΔHsol, La + 7 * ΔHsol, Ni) - ΔHsol, La2Ni7[5]

2. Electromotive Force (EMF) Method

The EMF method is a powerful technique for determining the Gibbs free energy of formation,

from which enthalpy and entropy can be derived.[6][7]

Principle: A galvanic cell is constructed where the material of interest (La2Ni7) is one

electrode, and the pure, more electropositive element (La) is the reference electrode. The

measured EMF of the cell is directly related to the partial Gibbs free energy of lanthanum in

the alloy.

Methodology:

A concentration cell is assembled, which can be represented as: La (s) | Solid Electrolyte

(e.g., CaF2-LaF3) | La2Ni7(s) + LaNi5(s) Note: The two-phase mixture (La2Ni7 + LaNi5) is

used to fix the chemical activity of lanthanum.

The cell is placed in a furnace, and the EMF (E) is measured over a range of

temperatures.

The partial Gibbs free energy of La in the two-phase region is calculated using the Nernst

equation: ΔḠLa = -nFE where 'n' is the number of electrons transferred (3 for La³⁺), and 'F'

is the Faraday constant.

The Gibbs free energy of formation of La2Ni7 can then be calculated by integrating the

Gibbs-Duhem equation across the relevant phase fields of the La-Ni phase diagram.
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The entropy and enthalpy are determined from the temperature dependence of the EMF:

ΔS̄La = nF(dE/dT) ΔH̄La = -nF[E - T(dE/dT)]

Computational Protocol
Density Functional Theory (DFT)

DFT is a first-principles quantum mechanical modeling method used to calculate the total

energy of a system, from which the enthalpy of formation can be derived.

Principle: DFT calculations solve the many-body Schrödinger equation in an approximate

way to determine the electronic structure and total energy of a crystal.

Methodology:

The total energies of the bulk crystalline structures of La, Ni, and the La2Ni7 intermetallic

compound are calculated.

The enthalpy of formation (at 0 K) is then calculated as the difference between the total

energy of the compound and the weighted sum of the total energies of its constituent

elements: ΔHf(La2Ni7) = Etotal(La2Ni7) - 2 * Etotal(La) - 7 * Etotal(Ni)

Mandatory Visualization
The following diagrams illustrate the logical workflows for determining the thermodynamic

properties of La2Ni7 formation.
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Workflow for Thermodynamic Property Determination of La2Ni7
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Caption: Workflow for determining the thermodynamic properties of La2Ni7 formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. thermocalc.com [thermocalc.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15484396?utm_src=pdf-body-img
https://www.benchchem.com/product/b15484396?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/349847066_CALPHAD_modeling_based_on_Gibbs_energy_functions_from_zero_kevin_and_improved_magnetic_model_A_case_study_on_the_Cr-Ni_system
https://thermocalc.com/about-us/methodology/the-calphad-methodology/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15484396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. mdpi.com [mdpi.com]

4. lampz.tugraz.at [lampz.tugraz.at]

5. [2407.12301] Defect energy formalism for CALPHAD thermodynamics of dilute point
defects: Theory [arxiv.org]

6. iric.imet-db.ru [iric.imet-db.ru]

7. comatresearchgroup.unige.it [comatresearchgroup.unige.it]

To cite this document: BenchChem. [A Comprehensive Technical Guide on the
Thermodynamic Properties of La2Ni7 Formation]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15484396#thermodynamic-properties-
of-la2ni7-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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